8-(Piperazin-1-yl)isoquinoline
Description
Properties
IUPAC Name |
8-piperazin-1-ylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-11-4-5-15-10-12(11)13(3-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPPQIDSQSJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610485 | |
| Record name | 8-(Piperazin-1-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105685-27-6 | |
| Record name | 8-(1-Piperazinyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105685-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Piperazin-1-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Amination
Optimization and Reaction Yields
Solvent and Temperature Effects
- Palladium-Catalyzed Routes: Ethanol and i-propanol are preferred for their high boiling points and compatibility with Pd catalysts. Yields drop below 60% in polar aprotic solvents like DMF due to catalyst deactivation.
- Nucleophilic Substitution: Reactions in DMSO or DMF at 100°C achieve complete conversion but require rigorous drying to avoid hydrolysis.
Table 2: Solvent Optimization for Nucleophilic Substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| i-Propanol | 80 | 6 | 88 |
| DMF | 100 | 4 | 92* |
| Ethanol | 78 | 8 | 65 |
*Isolated yield after column chromatography.
Catalytic Enhancements
Adding K$$2$$CO$$3$$ or Et$$3$$N as bases accelerates deprotonation of piperazine, improving reaction rates. For example, using K$$2$$CO$$_3$$ in DMF reduces reaction time from 8 h to 4 h.
Analytical Characterization
Spectral Data
- $$ ^1H $$-NMR (300 MHz, DMSO-d$$_6$$): δ 7.91–7.83 (m, 4H, isoquinoline-H), 3.77 (s, 4H, piperazine-H), 2.59 (t, 2H, J = 6.3 Hz).
- ESI-MS: m/z 463.4 [M + H]$$^+$$ (calcd. 463.2 for C$${24}$$H$${27}$$N$$6$$O$$4$$).
- Elemental Analysis: C 63.58%, H 5.66%, N 15.70% (calcd. for C$${13}$$H$${15}$$N$$_3$$Cl).
Table 3: Comparative Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| $$ ^1H $$-NMR | δ 3.77 (s, 4H) | |
| ESI-HRMS | 541.2558 [M + H]$$^+$$ | |
| IR | 1650 cm$$^{-1}$$ (C=N) |
Purity and Stability
HPLC analysis reveals >99% purity for this compound hydrochloride when recrystallized from ethanol. The compound is stable at -20°C for 1 month but degrades upon prolonged exposure to light.
Applications and Derivatives
Pharmacological Activity
Hybrid Compounds
Conjugation with pramipexole or tetralone moieties enhances blood-brain barrier permeability, enabling CNS applications.
Chemical Reactions Analysis
Types of Reactions: 8-(Piperazin-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield piperazine-substituted isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
8-(Piperazin-1-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 8-(Piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The isoquinoline moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
2-(Piperazin-1-yl)quinoline
- Core Structure: Quinoline instead of isoquinoline, with piperazine at the 2-position.
- Molecular Weight: 213.28 (vs. 249.7 for 8-(Piperazin-1-yl)isoquinoline).
- Pharmacological Profile: Acts as a nonnucleoside inhibitor of HIV-1 reverse transcriptase and inhibits CYP1A2 and CYP2D6 enzymes .
4-Chloro-1-(piperazin-1-yl)isoquinoline
Functional Group Variations
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine
- Modification : Sulfonyl group at the 5-position and Cl at the 8-position.
- Molecular Weight : 311.79 .
- Applications : Investigated as a protein kinase inhibitor; the sulfonyl group improves binding affinity to ATP-binding pockets .
PZ-1190
- Structure: (S)-4-[(2-{2-[4-(Benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline.
- Applications: A multitarget antipsychotic agent with mechanochemical synthesis routes optimized for preclinical development .
- Key Difference : The benzo[b]thiophene substituent introduces π-π stacking interactions, enhancing CNS penetration .
Ring System and Conformational Studies
Piperazine vs. Piperidine Analogues
- Example: 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (piperazine) vs. its piperidine counterpart .
- Conformational Differences :
- Crystal Packing : Piperazine derivatives form ribbons via C–H⋯H interactions, while piperidine analogues form chains, reflecting differences in intermolecular forces .
Supramolecular and Coordination Chemistry
- Comparison with Pyridine Derivatives: The isoquinoline core provides greater rigidity, stabilizing chiral conformers (M- and P-configurations) .
Data Table: Structural and Functional Comparison
Key Research Findings
Positional Isomerism: Piperazine substitution at C8 in isoquinoline (vs. C2 in quinoline) significantly alters biological activity and supramolecular behavior due to steric and electronic effects .
Impact of Halogenation : Chlorine or bromine substituents enhance electrophilicity, enabling selective cross-coupling reactions in drug candidate synthesis .
Role of Sulfonyl Groups : Sulfonyl-modified derivatives exhibit improved target binding affinity, particularly in kinase inhibition, but reduced solubility compared to the parent compound .
Mechanochemical Synthesis: Sustainable routes for piperazine-isoquinoline hybrids (e.g., PZ-1190) highlight their relevance in green chemistry applications .
Biological Activity
Overview
8-(Piperazin-1-yl)isoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring attached to an isoquinoline moiety, which contributes to its diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly dopamine (D2 and D3) and serotonin (5-HT) receptors. These interactions suggest its potential utility in treating psychiatric disorders such as schizophrenia and depression. The piperazine component allows for nucleophilic substitutions, while the isoquinoline part can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antipsychotic Potential : The compound shows promise as an antipsychotic agent due to its binding affinity for dopamine receptors, which are critical targets in the treatment of schizophrenia.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, although further investigation is needed to confirm these effects.
- Neuroprotective Effects : Related compounds have demonstrated neuroprotective activities by acting as bifunctional iron chelators, which reduce oxidative stress—a factor implicated in neurodegenerative diseases like Parkinson's disease .
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted on compounds related to this compound. These studies reveal how modifications to the piperazine ring and isoquinoline structure can enhance receptor affinity and selectivity:
| Compound | D2 Receptor Affinity (nM) | D3 Receptor Affinity (nM) | Selectivity Ratio (D2/D3) |
|---|---|---|---|
| Compound A | 86 | 41 | 2.1 |
| Compound B | 116 | 0.52 | 223 |
| Compound C | 41 | 0.49 | 83 |
These findings indicate that specific structural alterations can significantly impact the pharmacological profile of the compounds .
Case Studies
In a notable case study involving animal models, compounds derived from the piperazine and isoquinoline structure were tested for their neuroprotective effects. The results indicated that these compounds could effectively stimulate D2 and D3 receptors, showcasing their potential as therapeutic agents in neurodegenerative conditions .
Q & A
Q. What are the recommended methods for synthesizing 8-(Piperazin-1-yl)isoquinoline, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example, brominated isoquinoline precursors (e.g., 6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione) can react with piperazine under mild conditions (e.g., DMF, 80°C) to introduce the piperazine moiety . Optimization strategies include:
- Catalyst selection : Use of Pd(OAc)₂ or Buchwald-Hartwig conditions for coupling reactions to improve regioselectivity .
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity of piperazine.
- Temperature control : Maintaining 80–100°C balances reaction rate and byproduct suppression .
Yields exceeding 70% are achievable with rigorous exclusion of moisture and oxygen .
Q. How should this compound be stored and handled to ensure stability?
- Storage : Store as a crystalline solid at –20°C in airtight, light-protected containers. Stability exceeds 4 years under these conditions .
- Handling : Use gloves and lab coats to prevent skin contact. Prepare stock solutions in DMSO (10 mg/mL solubility) or ethanol (0.25 mg/mL), and purge with inert gases (N₂/Ar) to prevent oxidation .
- Aqueous solutions : Prepare fresh in PBS (pH 7.2, solubility ~10 mg/mL) and avoid storage beyond 24 hours due to hydrolysis risks .
Q. What solvents are suitable for dissolving this compound in experimental settings?
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 10 | Preferred for biological assays |
| Ethanol | 0.25 | Limited solubility; inert gas purge |
| DMF | 2 | Useful for synthesis |
| PBS (pH 7.2) | 10 | Short-term use only (<24 hours) |
| Organic solvent residues in aqueous buffers must be <0.1% to avoid cytotoxicity . |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?
Discrepancies in pharmacological activity (e.g., anti-tuberculosis vs. antiviral effects) often arise from structural variations in the piperazine or isoquinoline substituents. To address this:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on isoquinoline enhance IMPDH inhibition in M. tuberculosis ).
- Assay standardization : Use consistent cell lines (e.g., Huh7 for antiviral studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Target validation : Employ CRISPR knockouts or competitive binding assays to confirm molecular targets (e.g., CXCR7 receptor modulation vs. IMPDH inhibition) .
Q. What strategies are effective in designing analogs of this compound to enhance target selectivity?
- Bioisosteric replacement : Substitute piperazine with 1,4-diazepane to reduce off-target binding to serotonin receptors .
- Steric hindrance : Introduce methyl groups at the 2-position of piperazine to block non-specific interactions (e.g., with monoamine oxidases) .
- Fluorine tagging : Add 8-fluoro substituents on isoquinoline to improve pharmacokinetic properties (e.g., logP reduction from 2.8 to 2.1) .
Computational docking (e.g., AutoDock Vina) and MD simulations (>100 ns) can predict binding poses to receptors like HIV-1 reverse transcriptase .
Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine coupling at C8: δ 7.8–8.2 ppm for isoquinoline protons) .
- HPLC-UV : Purity assessment using C18 columns (λmax = 214, 327 nm) with >99% purity thresholds .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., m/z 249.7 for [M+H]⁺) .
- X-ray crystallography : Resolve ambiguities in piperazine ring conformation (e.g., chair vs. boat) using Hirshfeld surface analysis .
Key Considerations for Experimental Design
- Contradiction mitigation : Replicate synthesis and bioassays across ≥3 independent batches.
- Ethical compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., brominated precursors) .
- Data reporting : Adhere to PRISMA guidelines for systematic reviews of biological activity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
